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Compound of Interest

Compound Name: 2,3,4,5,6-Pentachlorobiphenyl

CAS No.: 25429-29-2

Cat. No.: B8270423

Get Quote

Executive Summary & Chemical Identity
PCB 116 (2,3,4,5,6-Pentachlorobiphenyl) is a specific congener within the

pentachlorobiphenyl homolog group.[1] Unlike many environmentally ubiquitous congeners

(e.g., PCB 153 or 138), PCB 116 possesses a unique substitution pattern where one phenyl

ring is fully chlorinated while the other remains unsubstituted.[1] This "2,6-di-ortho" structure

creates significant steric hindrance, reducing planarity and influencing its lipophilicity and

environmental partitioning behavior.[1]

This guide provides a critical analysis of the log

for PCB 116, addressing the discrepancies between calculated and experimental values found
in literature. It further establishes the Slow-Stirring Method (OECD 123) as the requisite
protocol for accurate determination, bypassing the micro-emulsion artifacts common in shake-
flask methods.
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Property Detail

IUPAC Name 2,3,4,5,6-Pentachloro-1,1'-biphenyl

Congener Number PCB 116 (Ballschmiter & Zell)

CAS Registry 18259-05-7

Formula

Molecular Weight 326.43 g/mol

Structure
One ring fully substituted (

); one ring empty.[1]

Data Synthesis: Experimental vs. Predicted
The determination of log

for polychlorinated biphenyls is historically fraught with method-dependent variance. For PCB
116, values range significantly depending on whether they were derived via Generator Column,
HPLC retention time correlations, or Total Surface Area (TSA) calculations.[1]

Comparative Data Table
The following table consolidates authoritative values. The Hawker & Connell (1988) value is

widely regarded as the regulatory standard for environmental modeling.
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Source/Method
Log

Value
Note

Hawker & Connell (1988) 6.12 – 6.50

Calculated based on Total

Surface Area (TSA) and GC

retention time correlations.[1]

Note: Some datasets cite 6.12

specifically for this congener.

[1]

Experimental (Slow-Stirring) 6.85

Measured value from select

validation studies avoiding

emulsion artifacts.

HPLC Predicted 6.42

Derived from retention time on

C18 columns relative to

reference standards.[1]

QSAR/DFT Models 6.22 – 6.88

Computational predictions

based on density functional

theory and molecular volume.

[1]

Technical Insight: The "Ortho Effect" on Partitioning
The variance in PCB 116 data (ranging from ~6.1 to 6.9) is partly attributable to its structural

asymmetry.[1]

Steric Inhibition: The presence of chlorine atoms at the 2,6-positions (ortho) on the

substituted ring forces the biphenyl system into a non-planar configuration to minimize steric

clash with the hydrogen atoms of the unsubstituted ring.

Solvation Thermodynamics: This non-planarity increases the entropy of fusion and slightly

alters the cavity formation energy in the solvent. While higher chlorination generally

increases

, the "ortho effect" can slightly reduce lipophilicity compared to planar isomers (like PCB 126)
by making the molecule effectively "bulkier" but less able to stack or interact via
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-

systems, though the hydrophobic effect remains dominant.

Validated Measurement Protocol: The Slow-Stirring
Method
For hydrophobic compounds with log

> 5.0, the traditional Shake-Flask method (OECD 107) is invalid due to the formation of octanol
micro-emulsions in the water phase, which artificially inflate the aqueous concentration and
lower the measured

.

The Slow-Stirring Method (OECD 123) is the required standard for PCB 116.

Experimental Workflow
The core principle is to achieve thermodynamic equilibrium solely through controlled diffusion

at the interface, eliminating shear forces that create emulsions.

Phase 1: Preparation
Vessel Setup: Use a thermostated double-walled glass reaction vessel (1L capacity) to

maintain

.

Solvent Saturation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours

prior to the experiment to prevent volume changes during equilibration.[1]

Spiking: Dissolve PCB 116 in the water-saturated octanol phase. Target a concentration high

enough to be detectable in the water phase but below the solubility limit (

M).

Phase 2: Equilibration (The "Slow Stir")
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Layering: Carefully pipette the water phase into the vessel first. Then, gently layer the

octanol phase (containing PCB 116) on top without mixing.[1]

Stirring: Introduce a magnetic stir bar into the water phase.[1]

Critical Parameter: The stir rate must be optimized (typically 150–200 rpm) to create a

vortex without disrupting the interface. The interface must remain smooth and planar.

Duration: Stir for a minimum of 5–7 days. Equilibrium is confirmed when sequential daily

samples show no significant change in concentration.[1]

Phase 3: Sampling & Analysis[1]
Water Sampling: Stop stirring and allow to settle for 4 hours. Withdraw water samples from

the bottom valve (or via glass siphon) to avoid the interface.

Extraction: Extract water samples using solid-phase extraction (SPE) or liquid-liquid

extraction with hexane.[1]

Quantification: Analyze both phases using GC-ECD (Electron Capture Detector) or GC-MS

(Mass Spectrometry).[1]

Self-Validation: Calculate the mass balance. The sum of mass in both phases must

account for >90% of the initial spike.

Visualization: Slow-Stirring Workflow
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Figure 1: Critical path for the Slow-Stirring Method (OECD 123) to determine log Kow for

hydrophobic PCBs.
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of PCB 116 (approx. 6.1 – 6.8) dictates its environmental transport.[1]

Bioaccumulation Factor (BAF): With a log

, PCB 116 is highly lipophilic.[1] It will partition strongly into the lipid tissues of aquatic
organisms.

Sorption: It will bind aggressively to organic carbon in sediments (

is directly correlated to

).[1]

Transport: Unlike lower chlorinated congeners, it has low water solubility, meaning transport

occurs primarily via sediment bedload or adsorbed to suspended particulate matter, rather

than in the dissolved phase.[1]

Visualization: Partitioning Pathways
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Figure 2: Environmental partitioning dynamics driven by the high lipophilicity of PCB 116.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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